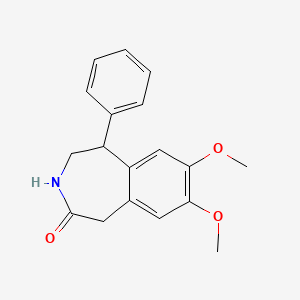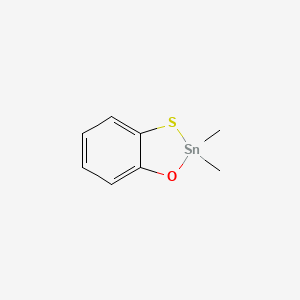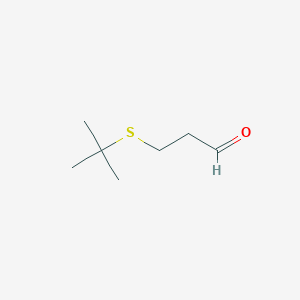
2,2,6,6-Tetramethylthiabicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylthiabicyclohexane is an organic compound characterized by its unique bicyclic structure, which includes a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylthiabicyclohexane typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a sulfur donor, such as sulfur dichloride or sulfur monochloride, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylthiabicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as a thiol or sulfide.
Substitution: The compound can undergo substitution reactions where functional groups attached to the bicyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylthiabicyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2,6,6-Tetramethylthiabicyclohexane exerts its effects depends on its interaction with molecular targets. The sulfur atom in the bicyclic structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can interact with biological targets, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar bicyclic structure but without the sulfur atom.
2,2,6,6-Tetramethylcyclohexanol: Another similar compound with a hydroxyl group instead of a sulfur atom.
Uniqueness
2,2,6,6-Tetramethylthiabicyclohexane is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where sulfur-containing compounds are required.
Propiedades
| 78050-22-3 | |
Fórmula molecular |
C9H18S |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylthiane |
InChI |
InChI=1S/C9H18S/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3 |
Clave InChI |
LLUMFBAGZHZJQK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(S1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)

![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)


